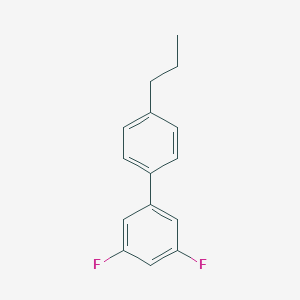

3',5'-Difluoro-4-propylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2/c1-2-3-11-4-6-12(7-5-11)13-8-14(16)10-15(17)9-13/h4-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYHVNATNGNOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576125 | |

| Record name | 3,5-Difluoro-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137528-87-1 | |

| Record name | 3,5-Difluoro-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3',5'-Difluoro-4-propylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Difluoro-4-propylbiphenyl is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and the strategic importance of fluorinated biphenyls in contemporary drug discovery.

Core Chemical Properties

The fundamental physicochemical properties of this compound (CAS No. 137528-87-1) are summarized below. These values are critical for a range of applications from reaction design to formulation development.

| Property | Value |

| CAS Number | 137528-87-1[4][5][6] |

| Molecular Formula | C₁₅H₁₄F₂[4] |

| Molecular Weight | 232.27 g/mol [4] |

| Boiling Point | 302.8 °C at 760 mmHg[4] |

| Density | 1.093 g/cm³[4] |

| Refractive Index | 1.524[4] |

| Flash Point | 114.2 °C[4] |

| Vapor Pressure | 0.002 mmHg at 25°C[4] |

| Purity (typical) | ≥ 98.0%[6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds and is widely used for the synthesis of biphenyl derivatives.[7][8][9]

Reactants:

-

4-Propylphenylboronic acid

-

1-Bromo-3,5-difluorobenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of toluene and water)

Procedure:

-

To a reaction flask, add 4-propylphenylboronic acid (1.2 equivalents), 1-bromo-3,5-difluorobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).

-

Add a degassed 4:1 mixture of toluene and water.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). The resulting spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the propyl group.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the carbon atoms bonded to fluorine exhibiting characteristic splitting patterns.

-

¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atoms.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used.

Infrared (IR) Spectroscopy:

-

An IR spectrum of the compound will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-F stretching.

Melting Point Determination:

-

The melting point of the purified solid can be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Visualizations

Synthetic Pathway: Suzuki-Miyaura Coupling

References

- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. soc.chim.it [soc.chim.it]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Difluoro-4'-propylbiphenyl | 137528-87-1 [chemnet.com]

- 5. parchem.com [parchem.com]

- 6. globalchemmall.com [globalchemmall.com]

- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

3',5'-Difluoro-4-propylbiphenyl CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',5'-Difluoro-4-propylbiphenyl, a fluorinated biphenyl derivative of interest in medicinal chemistry and materials science. This document details its chemical identifiers, physical properties, a representative synthetic protocol, and explores its potential applications in drug discovery.

Core Compound Identifiers and Properties

This compound is a biphenyl molecule featuring two fluorine atoms on one phenyl ring and a propyl group on the other. These substitutions significantly influence its physicochemical properties, making it a valuable building block in various scientific fields.

| Identifier | Value |

| CAS Number | 137528-87-1 |

| Molecular Formula | C₁₅H₁₄F₂ |

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | 3,5-Difluoro-4'-propyl-1,1'-biphenyl |

| Synonyms | 4-Propyl-3',5'-difluorobiphenyl |

Table 1: Primary Identifiers for this compound. This table provides the key chemical identifiers for the compound.

| Property | Value |

| Density | 1.09±0.1 g/cm³ (Predicted) |

| Boiling Point | 302.8±30.0 °C at 760 mmHg (Predicted) |

| Flash Point | 114.2±24.6 °C (Predicted) |

| LogP | 5.26 (Predicted) |

Table 2: Predicted Physicochemical Properties. This table summarizes the key predicted physical and chemical properties of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of this compound from commercially available starting materials.

Materials:

-

1-Bromo-3,5-difluorobenzene

-

4-Propylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-propylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Inert Atmosphere: Purge the flask with argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

Synthetic Workflow Diagram

Caption: Suzuki-Miyaura coupling reaction workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The 3',5'-difluoro substitution pattern on a phenyl ring can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Role of the 3',5'-Difluorophenyl Moiety

The 3',5'-difluorophenyl group is often used as a bioisosteric replacement for other functionalities to improve a drug candidate's profile. Key advantages include:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Target Binding: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, potentially increasing binding affinity and potency.

The Propylbiphenyl Scaffold

The propylbiphenyl scaffold provides a rigid yet conformationally adaptable core that can be elaborated to target a wide range of biological receptors. The propyl group contributes to the hydrophobic character of the molecule, which can be crucial for binding to hydrophobic pockets in proteins.

Conceptual Drug Discovery Application

This compound can serve as a key intermediate or fragment in the development of novel therapeutics. For instance, it could be incorporated into molecules targeting kinases, G-protein coupled receptors (GPCRs), or nuclear receptors, where the biphenyl moiety can mimic the interactions of endogenous ligands.

Caption: The role of the 3',5'-difluorophenyl moiety in optimizing a lead compound in drug discovery.

Conclusion

This compound is a valuable chemical entity with significant potential in both materials science and drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible for further derivatization. The strategic incorporation of the 3',5'-difluorophenyl moiety offers a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, ultimately leading to the development of safer and more effective therapeutics. Further research into the specific biological activities of derivatives of this compound is warranted.

An In-depth Technical Guide to the Synthesis of 3',5'-Difluoro-4-propylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 3',5'-Difluoro-4-propylbiphenyl, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorinated biphenyl scaffold. This document outlines detailed experimental protocols for the synthesis of key precursors and the final product, supported by quantitative data and visualizations to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Strategy

The most direct and widely applicable method for the synthesis of unsymmetrical biphenyls, such as this compound, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this proposed synthesis, 4-propylphenylboronic acid will be coupled with 1-bromo-3,5-difluorobenzene.

The overall synthetic workflow can be visualized as a two-stage process involving the preparation of the necessary precursors followed by the final cross-coupling reaction.

Caption: Overall synthetic workflow for this compound.

Synthesis of Precursors

Synthesis of 4-Propylphenylboronic Acid

A common method for the preparation of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.

-

Borylation: The Grignard solution is cooled to -78 °C using a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the solution is acidic. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-propylphenylboronic acid, which can be purified by recrystallization.

Synthesis of 1-Bromo-3,5-difluorobenzene

The Sandmeyer reaction provides a reliable method for the synthesis of 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline.[1][2]

Experimental Protocol:

-

Diazotization: 3,5-Difluoroaniline (1.0 eq) is dissolved in a mixture of hydrobromic acid and water.[2] The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, ensuring the temperature remains below 5 °C.[2] The formation of the diazonium salt is monitored, and the reaction is stirred for an additional 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (1.2 eq) in hydrobromic acid is prepared.[2] The cold diazonium salt solution is then added slowly to the CuBr solution. Vigorous nitrogen evolution is observed.

-

Isolation and Purification: After the addition is complete, the reaction mixture is heated to 60-80 °C to ensure complete decomposition of the diazonium salt. The product is then isolated by steam distillation.[2] The organic layer of the distillate is separated, washed with sodium hydroxide solution and then with water, dried over anhydrous calcium chloride, and purified by distillation to give 1-bromo-3,5-difluorobenzene as a colorless liquid.[3][4]

Suzuki-Miyaura Cross-Coupling Reaction

The final step in the synthesis is the palladium-catalyzed cross-coupling of 4-propylphenylboronic acid and 1-bromo-3,5-difluorobenzene. Several palladium catalysts and conditions can be employed for this transformation.[5][6][7] A general and effective protocol is provided below.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propylphenylboronic acid (1.2 eq), 1-bromo-3,5-difluorobenzene (1.0 eq), and potassium carbonate (2.0 eq).[8]

-

Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 ratio).[8] The mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq) is added to the reaction mixture under an inert atmosphere.[5]

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a pure compound.

Data Presentation

The following tables summarize the key reactants and expected quantitative data for the synthesis.

Table 1: Reactants and Stoichiometry for Suzuki-Miyaura Coupling

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | 192.99 | 1.0 |

| 4-Propylphenylboronic acid | C₉H₁₃BO₂ | 164.01 | 1.2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 |

Table 2: Expected Product Characterization and Yield

| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹⁹F NMR (CDCl₃, δ ppm) |

| This compound | C₁₅H₁₄F₂ | 232.27 | 75-90 | Colorless oil or low melting solid | ~7.5 (d), ~7.3 (d), ~7.0-7.2 (m), ~2.6 (t), ~1.7 (m), ~0.9 (t) | ~ -108 to -112 |

Note: Expected NMR chemical shifts are estimations based on analogous structures and may vary.

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Organohalides and organoboron compounds can be toxic and should be handled with care.

-

Palladium catalysts are expensive and can be toxic; handle with care and recycle when possible.

-

Grignard reagents are highly reactive and pyrophoric; they must be handled under anhydrous and inert conditions.

-

Hydrobromic acid and sodium nitrite are corrosive and toxic. Handle with appropriate care.

References

- 1. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Bromo-3,5-difluorobenzene | 461-96-1 [chemicalbook.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 8. pubs.rsc.org [pubs.rsc.org]

Physical properties of 3',5'-Difluoro-4-propylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and synthetic approaches for 3',5'-Difluoro-4-propylbiphenyl. This document is intended to serve as a foundational resource for professionals in chemical research and development.

Core Physical and Chemical Properties

This compound is a fluorinated aromatic compound. The introduction of fluorine atoms into biphenyl structures can significantly alter their physical, chemical, and biological properties, making them of interest in various fields, including materials science and medicinal chemistry.

Summary of Physical Data

| Property | Value | Source |

| CAS Number | 137528-87-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₁₄F₂ | --INVALID-LINK-- |

| Molecular Weight | 232.27 g/mol | --INVALID-LINK-- |

| Density | 1.093 g/cm³ | --INVALID-LINK-- |

| Boiling Point | 302.8 °C at 760 mmHg | --INVALID-LINK-- |

| Refractive Index | 1.524 | --INVALID-LINK-- |

| Flash Point | 114.2 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.002 mmHg at 25°C | --INVALID-LINK-- |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not extensively documented in peer-reviewed journals. However, the synthesis of asymmetrically substituted biphenyls is a well-established area of organic chemistry. The most common and effective methods for constructing the biphenyl scaffold are palladium-catalyzed cross-coupling reactions, such as the Suzuki and Kumada couplings.

General Synthetic Approach: Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryls. This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

A plausible synthetic route for this compound via a Suzuki coupling is depicted in the workflow diagram below. This would typically involve the reaction of a (3,5-difluorophenyl)boronic acid with a 4-propylhalobenzene or, alternatively, a 3,5-difluorohalobenzene with a (4-propylphenyl)boronic acid.

General Experimental Protocol (Suzuki Coupling)

-

Reaction Setup: To a reaction vessel equipped with a condenser and magnetic stirrer, add 3,5-difluorophenylboronic acid (1.0 eq.), 4-propylbromobenzene (1.0-1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq.), and a suitable base, for instance, potassium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to partition the mixture. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford the pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of this compound. This compound is likely utilized as an intermediate in the synthesis of more complex molecules for various applications, which may include pharmaceuticals, agrochemicals, or liquid crystals. Further research would be required to determine any potential biological effects.

Spectroscopic Data Analysis of 3',5'-Difluoro-4-propylbiphenyl: A Technical Overview

Introduction

3',5'-Difluoro-4-propylbiphenyl is a fluorinated organic compound with potential applications in materials science and as an intermediate in drug development. Its structural characterization relies on a combination of spectroscopic techniques to confirm its identity and purity. This guide details the expected spectroscopic data and the experimental protocols for its acquisition.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized compound like this compound involves sample preparation, data acquisition using various spectroscopic techniques, and subsequent data analysis and interpretation to elucidate the chemical structure.

An In-depth Technical Guide to the Molecular Structure of 3',5'-Difluoro-4-propylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 3',5'-Difluoro-4-propylbiphenyl (CAS No. 137528-87-1). This compound is a fluorinated biphenyl derivative of significant interest as an intermediate in the synthesis of advanced liquid crystal materials and potentially in the development of novel pharmaceutical agents. This document consolidates available data on its molecular structure, physicochemical properties, and outlines a probable synthetic pathway. The information presented is intended to support research and development activities requiring a detailed understanding of this molecule.

Molecular Structure and Identification

This compound is a biphenyl molecule characterized by a propyl group at the 4-position of one phenyl ring and two fluorine atoms at the 3' and 5' positions of the second phenyl ring.

Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 3,5-Difluoro-4'-propyl-1,1'-biphenyl |

| CAS Number | 137528-87-1[1] |

| Molecular Formula | C₁₅H₁₄F₂[1] |

| Molecular Weight | 232.27 g/mol [1] |

| Canonical SMILES | CCCc1ccc(cc1)c2cc(c(cc2F)F) |

| InChI | InChI=1S/C15H14F2/c1-2-7-12-8-10-13(11-9-12)14-5-15(16)6-17-4-14/h4-6,8-11H,2-3,7H2,1H3 |

Structural Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental validation in peer-reviewed literature is limited.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 302.805 °C at 760 mmHg | [1] |

| Density | 1.093 g/cm³ | [1] |

| Refractive Index | 1.524 | [1] |

| Flash Point | 114.183 °C | [1] |

| Vapor Pressure | 0.002 mmHg at 25 °C | [1] |

Note: Data for melting point and solubility were not available in the searched literature.

Synthesis

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on the synthesis of analogous fluorinated biphenyl compounds, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A likely synthetic strategy involves the coupling of 1-bromo-3,5-difluorobenzene with 4-propylphenylboronic acid.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction, based on standard procedures for similar transformations.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 eq.), 4-propylphenylboronic acid (1.1 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvents (e.g., a mixture of toluene, ethanol, and water) are then added via syringe.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a period of 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Data

Applications and Relevance

The primary interest in this compound lies in its role as a key intermediate in the synthesis of more complex, highly fluorinated liquid crystal molecules. The incorporation of fluorine atoms into the biphenyl core significantly influences the dielectric anisotropy, viscosity, and other electro-optical properties of the final liquid crystal materials.[3] These properties are crucial for the performance of modern liquid crystal displays (LCDs).

In the context of drug development, the fluorinated biphenyl scaffold is a common motif in many biologically active compounds. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. While no specific biological activity has been reported for this compound itself, it represents a valuable building block for the synthesis of novel pharmaceutical candidates.

Conclusion

This compound is a structurally important fluorinated biphenyl derivative with key applications as a synthetic intermediate. While a complete experimental dataset for this compound is not yet publicly available, this guide provides a consolidated summary of its known molecular and physicochemical properties, along with a scientifically sound proposed synthetic route. The information contained herein is intended to facilitate further research and development involving this versatile molecule. Researchers are encouraged to perform thorough analytical characterization upon synthesis to establish a comprehensive data profile for this compound.

References

The Advent of Stability and Speed: A Technical History of Fluorinated Biphenyl Liquid Crystals

An In-depth Guide for Researchers and Drug Development Professionals

The discovery and subsequent refinement of fluorinated biphenyl liquid crystals represent a pivotal moment in materials science, paving the way for the ubiquitous flat-panel displays that define modern technology. This guide provides a comprehensive overview of the history, synthesis, and characterization of these remarkable materials, with a focus on the core scientific principles and experimental methodologies that underpin their development.

From Curiosity to Commercial Viability: A Historical Perspective

The journey of liquid crystals began as a scientific curiosity in the late 19th century. However, it was the groundbreaking work of George Gray and his team at the University of Hull in the early 1970s that transformed them into commercially viable materials.[1] In collaboration with the Royal Radar Establishment (RRE), Gray's group synthesized the cyanobiphenyl family of liquid crystals, most notably 4-cyano-4'-pentylbiphenyl (5CB).[2] These compounds were the first to exhibit a stable nematic phase at room temperature, a critical requirement for their use in twisted nematic (TN) displays.[2]

While the cyanobiphenyls were a monumental achievement, the burgeoning active-matrix liquid crystal display (AM-LCD) technology of the 1990s demanded materials with higher chemical stability and lower viscosity for faster switching times. The cyano group, while providing the necessary positive dielectric anisotropy, was susceptible to degradation and contributed to a higher viscosity.[3] This necessity spurred the next great innovation in liquid crystal design: the strategic incorporation of fluorine.

The first examples of fluorinated liquid crystals were synthesized as early as 1954 within George Gray's research group.[3] The introduction of fluorine atoms into the biphenyl structure offered a multitude of advantages. Fluorine's high electronegativity and small size allowed for the fine-tuning of the molecule's dielectric anisotropy, leading to lower operating voltages.[4][5] Furthermore, fluorination enhances chemical and thermal stability, improves the voltage holding ratio, and can lead to a reduction in viscosity, all of which are critical parameters for high-performance displays.[3][5] This shift from cyano-based to fluorine-based liquid crystals marked the beginning of the modern era of high-fidelity, reliable flat-panel displays.

Synthesis of Fluorinated Biphenyl Liquid Crystals: A Methodological Overview

The creation of fluorinated biphenyl liquid crystals relies on established principles of organic synthesis, with palladium-catalyzed cross-coupling reactions being a cornerstone of modern approaches. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming the crucial carbon-carbon bond between the two phenyl rings that constitute the biphenyl core.[6]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a generalized procedure for the synthesis of a fluorinated biphenyl compound.

Reaction Scheme:

Where Ar1 and Ar2 are substituted phenyl rings (one or both containing fluorine), and X is a halide (typically Br or I).

Materials and Reagents:

-

A fluorinated phenylboronic acid

-

A bromo- or iodo-substituted aromatic compound

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous potassium carbonate solution)

-

Solvent (e.g., toluene or a dioxane/water mixture)

-

Anhydrous magnesium sulfate

-

Solvents for extraction and chromatography (e.g., dichloromethane, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine the fluorinated phenylboronic acid (1.1 equivalents), the aromatic halide (1.0 equivalent), and the palladium catalyst (e.g., 1.5 mol%).

-

Solvent and Base Addition: Add the solvent (e.g., a 3:1 mixture of dioxane and water) followed by the aqueous base solution (2.0 equivalents).

-

Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Heat the mixture to reflux (typically 85-105 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add deionized water.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum.

Characterization of Liquid Crystalline Properties

Once a novel fluorinated biphenyl compound is synthesized, its liquid crystalline properties must be thoroughly characterized to determine its suitability for display applications. This involves a combination of thermal analysis and optical microscopy.

Standard Characterization Workflow

A typical workflow for the characterization of a newly synthesized liquid crystal is as follows:

-

Purity Assessment: The purity of the synthesized compound is first assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Phase Transition Analysis (DSC): Differential Scanning Calorimetry (DSC) is used to identify the temperatures at which phase transitions occur.[7] The sample is heated and cooled at a controlled rate, and the heat flow is measured. Phase transitions, such as from a crystalline solid to a nematic liquid crystal or from a nematic to an isotropic liquid, are observed as endothermic or exothermic peaks in the DSC thermogram.[7]

-

Mesophase Identification (POM): Polarized Optical Microscopy (POM) is employed to visually identify the type of liquid crystal phase (mesophase).[7] The unique optical textures exhibited by different liquid crystal phases when viewed between crossed polarizers allow for their unambiguous identification.

-

Electro-Optical Measurements: For promising materials, further characterization of electro-optical properties such as dielectric anisotropy, birefringence, and rotational viscosity is performed. These measurements typically involve fabricating a liquid crystal cell and measuring its response to an applied electric field.

The Impact of Fluorination on Physical Properties: A Comparative Analysis

The strategic placement of fluorine atoms on the biphenyl core has a profound impact on the material's physical properties. The following tables summarize key quantitative data, illustrating the effects of fluorination.

| Compound Family | Number of Fluorine Atoms | Clearing Point (°C) | Dielectric Anisotropy (Δε) | Rotational Viscosity (γ₁) (mPa·s) |

| 4-Pentyl-4'-cyanobiphenyl (5CB) | 0 | 35.1 | +11.5 | ~25 |

| Fluorinated Biphenyl Analogs | 1 (Lateral) | Varies | Varies | Varies |

| 2 (Lateral) | Varies | Generally Negative | Varies | |

| Fluorinated Terphenyl Analogs | 2 | ~80-100 | Modestly Negative | ~100-150 |

| 3 | ~70-90 | More Negative | ~100-150 | |

| 4 | ~60-80 | Highly Negative | ~100-150 |

Note: The values presented are representative and can vary depending on the specific molecular structure and measurement conditions. Data compiled from various sources.[5][8][9]

Table 2: Comparison of Physical Properties for a Homologous Series of Fluorinated Phenyl Bicyclohexane Liquid Crystals

| Compound | Dielectric Anisotropy (Δε) at T-Tₙᵢ = -10°C | Splay Elastic Constant (K₁₁) (pN) at T-Tₙᵢ = -10°C |

| 3PBC3,4F₂ | ~10 | ~12 |

| 3PBC4F | ~7.5 | ~11 |

| 3PBC2,4F₂ | ~4.5 | ~10 |

| 3PBC3F | ~2.5 | ~9 |

Data adapted from[10]. Tₙᵢ refers to the nematic-isotropic transition temperature.

Visualizing the Workflow and Logic

To better illustrate the processes involved in the development of fluorinated biphenyl liquid crystals, the following diagrams, generated using the DOT language, outline the key workflows.

Caption: Generalized workflow for the synthesis of fluorinated biphenyl liquid crystals.

Caption: Step-by-step workflow for the characterization of a new liquid crystal.

Conclusion

The discovery and development of fluorinated biphenyl liquid crystals have been driven by a continuous pursuit of materials with enhanced stability, faster response times, and lower power consumption. The pioneering work of George Gray laid the essential groundwork, and the subsequent strategic incorporation of fluorine has enabled the creation of the high-performance liquid crystals that are integral to modern display technology. The synthetic and characterization workflows outlined in this guide provide a foundational understanding of the experimental rigor required to advance this field. As display technologies continue to evolve, the principles of molecular design and structure-property relationships established during the development of fluorinated biphenyl liquid crystals will undoubtedly continue to guide the creation of the next generation of advanced optical materials.

References

- 1. home.physics.leidenuniv.nl [home.physics.leidenuniv.nl]

- 2. researchgate.net [researchgate.net]

- 3. daneshyari.com [daneshyari.com]

- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 7. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Strategic Role of Fluorine Substitution in Biphenyl Liquid Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into the molecular structure of biphenyl liquid crystals (LCs) is a pivotal strategy in the design of advanced materials for a range of applications, most notably in liquid crystal displays (LCDs). The unique properties of fluorine—its small size, high electronegativity, and the strong carbon-fluorine bond—allow for the precise tuning of the physicochemical properties of LC molecules. This technical guide provides an in-depth analysis of the role of fluorine substitution, covering synthetic methodologies, the impact on key physical parameters such as dielectric anisotropy, viscosity, and phase behavior, and detailed experimental protocols for characterization.

Introduction: Why Fluorine?

Biphenyls form the core structural element of many calamitic (rod-shaped) liquid crystals due to their rigidity and linearity, which are conducive to the formation of mesophases. However, unsubstituted biphenyl LCs often lack the specific properties required for modern technological applications. Fluorine substitution has become an indispensable tool for molecular engineering in this field.[1][2]

The strategic placement of fluorine atoms can significantly alter intermolecular forces and molecular dipole moments without drastically changing the molecular shape.[1] This allows for the fine-tuning of bulk properties, leading to materials with:

-

Optimal Dielectric Anisotropy (Δε): Crucial for controlling the switching behavior of LCs in an electric field. Lateral fluorination is a key method for inducing negative dielectric anisotropy, essential for display modes like vertically aligned (VA) LCDs.[3]

-

Reduced Viscosity (γ₁): Lower viscosity enables faster switching speeds, a critical requirement for high-performance displays.[3]

-

Modified Phase Behavior: Fluorination can lower melting points and clearing points (the temperature of transition to the isotropic liquid phase), broadening the operational temperature range of the nematic phase.[2][4]

-

Enhanced Resistivity and Stability: The strong C-F bond contributes to higher chemical and thermal stability and improved voltage holding ratios in display devices.[3][5]

Synthesis of Fluorinated Biphenyl Liquid Crystals

The primary method for constructing the fluorinated biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between a fluorinated aryl halide and an aryl boronic acid, offering high yields and tolerance for a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a fluorinated biphenyl derivative.

Reagents & Materials:

-

Fluorinated Aryl Bromide (e.g., 1-bromo-2,3-difluorobenzene) (1.0 eq)

-

Aryl Boronic Acid (e.g., 4-alkylphenylboronic acid) (1.1-1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., aqueous K₂CO₃ or Na₂CO₃) (2.0 eq)

-

Solvent (e.g., Toluene, Dioxane, or DMF/H₂O mixture)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and nitrogen inlet, combine the fluorinated aryl bromide, the aryl boronic acid, and the palladium catalyst (and phosphine ligand, if required).

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove oxygen.

-

Solvent and Base Addition: Add the degassed solvent and the aqueous base solution to the flask.

-

Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring under the inert atmosphere.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel followed by recrystallization to yield the final fluorinated biphenyl liquid crystal.

Impact of Fluorine Substitution on Physicochemical Properties

The number and position of fluorine substituents on the biphenyl core have a profound and predictable effect on the material's bulk properties. Lateral substitution (at the 2, 3, 2', or 3' positions) is particularly impactful.

Data Presentation

The following tables summarize the effects of lateral fluorine substitution on key physical properties. Data is compiled from various sources to illustrate trends.

Table 1: Effect of Lateral Fluorination on Phase Transitions

| Compound Structure (R = C₅H₁₁) | Number of F Atoms | Melting Point (Tₘ, °C) | Clearing Point (T꜀, °C) | Nematic Range (°C) |

| 4-pentyl-4'-propyl-1,1'-biphenyl (analogue) | 0 | ~30 | ~42 | ~12 |

| 2-fluoro-4-pentyl-4'-propyl-1,1'-biphenyl | 1 | < 25 | ~35 | > 10 |

| 2,3-difluoro-4-pentyl-4'-propyl-1,1'-biphenyl | 2 | < 25 | ~30 | > 5 |

| 2,3,2',3'-tetrafluoro-4-pentyl-4'-propyl-1,1'-biphenyl | 4 | ~45 | ~55 | ~10 |

Note: Data is representative and collated to show trends. Absolute values vary with specific alkyl chains.

General Trend: Lateral fluorination generally disrupts molecular packing, leading to a decrease in both melting and clearing points.[4] However, excessive fluorination can sometimes increase melting points due to unique packing arrangements.

Table 2: Effect of Lateral Fluorination on Dielectric Anisotropy and Viscosity

| Compound Type | Typical Position of F | Dielectric Anisotropy (Δε) | Rotational Viscosity (γ₁, mPa·s) |

| Non-fluorinated (e.g., Alkyl-biphenyl) | - | Small, positive (~+1 to +3) | Low |

| Cyano-terminated (e.g., 5CB) | - | Large, positive (~+11) | Moderate |

| Laterally mono-fluorinated | 2- or 3- position | Small, negative (~ -1 to -2) | Low |

| Laterally di-fluorinated (e.g., 2,3-difluoro) | 2,3-positions | Moderate, negative (~ -3 to -6) | Low to Moderate |

| Laterally tetra-fluorinated (e.g., 2,3,2',3'-tetrafluoro) | 2,3,2',3'-positions | Large, negative (> -6) | Moderate to High |

General Trend: The C-F bond has a strong dipole moment perpendicular to the long molecular axis. Lateral substitution introduces this dipole, which does not cancel out, leading to a negative dielectric anisotropy (Δε < 0).[3] Increasing the number of lateral fluorine atoms generally makes the Δε more negative. Viscosity tends to be low but can increase with a higher number of fluorine atoms due to increased molecular interactions.

Experimental Characterization Protocols

Accurate characterization is essential for understanding and applying these materials. The following are standard protocols for key measurements.

Differential Scanning Calorimetry (DSC)

Purpose: To determine phase transition temperatures (melting, clearing) and their associated enthalpy changes. Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 0 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its clearing point.

-

Hold for 2-5 minutes to ensure the sample is fully isotropic.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Analysis: Identify endothermic peaks on heating and exothermic peaks on cooling. The peak onset or peak maximum temperature is taken as the transition temperature. The integrated area of the peak corresponds to the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

Purpose: To visually identify liquid crystal phases by observing their unique optical textures. Protocol:

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage attached to the polarized microscope.

-

Observation:

-

Heat the sample into the isotropic liquid phase, where the view between crossed polarizers will be completely dark (extinction).

-

Slowly cool the sample. At the clearing point, the nematic phase will appear, often as birefringent droplets that coalesce into a characteristic texture (e.g., Schlieren or threaded).

-

Further cooling will show the transition to the crystalline phase, marked by the formation of solid crystal structures.

-

Correlate the observed texture changes with the transition temperatures measured by DSC.

-

Dielectric Anisotropy Measurement

Purpose: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director, and to calculate the dielectric anisotropy (Δε = ε∥ - ε⊥). Protocol:

-

Cell Preparation: Two types of measurement cells are required:

-

Homogeneous Cell: Induces planar alignment, where the LC director is parallel to the cell substrates.

-

Homeotropic Cell: Induces vertical alignment, where the LC director is perpendicular to the substrates.

-

-

Sample Filling: Fill both cells with the liquid crystal sample in its isotropic phase via capillary action.

-

Measurement (ε⊥):

-

Use the homeotropic cell (for negative Δε materials) or the homogeneous cell (for positive Δε materials) without an applied voltage.

-

Measure the capacitance of the cell at a standard frequency (e.g., 1 kHz) using an LCR meter.

-

Calculate ε⊥ from the capacitance, cell area, and cell gap.

-

-

Measurement (ε∥):

-

Use the homogeneous cell (for negative Δε materials) or the homeotropic cell (for positive Δε materials).

-

Apply a sufficiently high AC voltage (e.g., 10-20 V) across the cell to reorient the LC director parallel to the electric field.

-

Measure the capacitance under this saturating voltage to determine ε∥.

-

-

Calculation: Calculate Δε = ε∥ - ε⊥.

Visualizing Workflows and Relationships

Workflow for LC Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of fluorinated biphenyl liquid crystals.

Structure-Property Relationships

References

Theoretical Framework for Determining the Molecular Geometry of 3',5'-Difluoro-4-propylbiphenyl: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical approach for the detailed study of the molecular geometry of 3',5'-Difluoro-4-propylbiphenyl. While specific experimental data for this compound is not extensively available in public literature, this document details the established computational protocols and theoretical considerations necessary to predict its structural properties with high accuracy. The geometry of biphenyl derivatives is of paramount importance in medicinal chemistry and materials science, as the torsional angle between the phenyl rings dictates the molecule's three-dimensional shape, influencing its interaction with biological targets and its physical properties.

The non-planar nature of the biphenyl core is a well-documented phenomenon, arising from the steric hindrance between the ortho-hydrogens on adjacent rings.[1][2] In the gas phase, biphenyl exhibits a torsional angle of approximately 42-45 degrees.[3][4] The introduction of substituents, such as the fluoro and propyl groups in the target molecule, is expected to significantly influence this equilibrium angle and the rotational energy barrier.[5] This guide provides the methodological foundation to explore these structural nuances.

Computational Methodology: A Protocol for Geometric Analysis

To determine the ground-state molecular geometry and conformational energetics of this compound, a robust computational protocol based on Density Functional Theory (DFT) is recommended. DFT has been shown to provide an excellent balance between computational cost and accuracy for systems of this nature.[6][7][8]

1. Initial Structure Generation: The first step involves generating an initial 3D structure of this compound. This can be done using any standard molecular building software. Multiple initial conformations, particularly for the rotatable bonds within the propyl group and the biphenyl linkage, should be considered to ensure the global minimum energy structure is identified.

2. Geometry Optimization: The core of the study is the geometry optimization process. This is performed to locate the minimum energy structure on the potential energy surface.

-

Method: Density Functional Theory (DFT).

-

Functional: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric parameters.[7][8]

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is recommended. This set includes diffuse functions (+) to accurately describe the electron distribution far from the nuclei and polarization functions (d,p) to allow for non-spherical electron density, which is crucial for describing bonding accurately.[7]

-

Convergence Criteria: The optimization should be carried out until tight convergence criteria for forces, displacement, and energy are met to ensure a true energy minimum is found.

3. Torsional Potential Energy Surface (PES) Scan: To understand the conformational flexibility around the inter-ring C-C bond, a relaxed PES scan should be performed.

-

The dihedral angle (C4-C1-C1'-C2' or equivalent) is systematically varied, for example, in 10-degree increments from 0° (planar) to 180°.

-

At each step, all other geometric parameters (bond lengths, angles) are allowed to relax (i.e., they are re-optimized).

-

This procedure maps out the energy profile of the rotation, allowing for the identification of the equilibrium dihedral angle and the energy barriers for rotation through planar (0°) and perpendicular (90°) conformations.[9][10]

4. Frequency Calculations: Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To obtain thermochemical data, such as the zero-point vibrational energy (ZPVE), which can be used to correct the relative energies of different conformers.

Data Presentation: Predicted Geometric Parameters

The computational protocol described above will yield a comprehensive set of quantitative data describing the molecular geometry. The key parameters of interest are the inter-ring dihedral angle, the bond lengths of and around the biphenyl linkage, and the bond angles. The presence of two fluorine atoms at the meta positions (3' and 5') and a propyl group at the para position (4) will influence the electronic properties and steric profile of the molecule.

The following table presents an illustrative summary of the expected geometric parameters. The values for biphenyl are provided as a baseline for comparison. The predicted values for this compound are hypothetical and serve to demonstrate how the data would be structured. The actual values must be derived from the proposed DFT calculations.

| Parameter | Biphenyl (Illustrative Literature Values) | This compound (Hypothetical Predicted Values) | Expected Influence of Substituents |

| Dihedral Angle (C-C-C-C) | ~44° (Gas Phase)[3] | ~48° | The 3',5'-difluoro groups are not expected to cause significant steric clash with the ortho-hydrogens of the other ring, but electronic effects could slightly alter the preferred angle. |

| Inter-ring Bond Length (C1-C1') | ~1.49 Å[8] | ~1.48 Å | Minimal change expected; electronic effects of substituents might slightly shorten or lengthen this bond. |

| C-F Bond Length | N/A | ~1.35 Å | Typical length for a C(sp²)-F bond. |

| C-Propyl Bond Length (C4-C_propyl) | N/A | ~1.51 Å | Typical length for a C(sp²)-C(sp³) bond. |

| Bond Angles within Rings | ~120° | ~118-122° | Fluorine substitution can cause minor deviations from the ideal 120° sp² angle. For example, the C-C(F)-C angle may be slightly smaller. |

Visualization of Computational Workflow

The logical flow of the theoretical investigation into the molecular geometry of this compound can be visualized as a clear, step-by-step process. The following diagram, generated using the DOT language, illustrates this experimental workflow.

Caption: Workflow for the theoretical determination of molecular geometry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scivisionpub.com [scivisionpub.com]

- 8. oaji.net [oaji.net]

- 9. comporgchem.com [comporgchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3',5'-Difluoro-4-propylbiphenyl in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3',5'-Difluoro-4-propylbiphenyl. Due to the absence of publicly available quantitative solubility data for this specific compound, this document presents solubility information for structurally similar analogs to infer its likely behavior. Furthermore, a comprehensive, step-by-step experimental protocol is provided to enable researchers to determine the precise thermodynamic solubility of this compound in various common organic solvents.

Introduction

This compound is a fluorinated biphenyl derivative. Understanding its solubility in organic solvents is crucial for a variety of applications in research and development, including chemical synthesis, purification, formulation, and in vitro/in vivo screening. A compound's solubility profile dictates its handling, reaction kinetics, and bioavailability. This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodology to quantitatively determine it.

Estimated Solubility Profile

While direct quantitative solubility data for this compound is not available in the current literature, the solubility of structurally related analogs such as 4-methylbiphenyl and 4-fluorobiphenyl can provide valuable insights. The "like dissolves like" principle suggests that non-polar compounds are more soluble in non-polar solvents. Given the non-polar nature of the biphenyl core and the propyl chain, this compound is expected to exhibit low solubility in polar solvents like water and higher solubility in organic solvents.

Table 1: Solubility Data of Analogs to this compound

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| 4-methylbiphenyl | Water | 0.00405 mg/mL | 25 | Experimental value |

| Insoluble | Not Specified | Qualitative observation | ||

| Ethanol | Soluble | Not Specified | Qualitative observation | |

| Ether | Soluble | Not Specified | Qualitative observation | |

| DMSO | 100 mg/mL | Not Specified | Experimental value | |

| 4-fluorobiphenyl | Water | Limited solubility | Not Specified | Qualitative observation |

| Insoluble | Not Specified | Qualitative observation | ||

| Methanol | Soluble | Not Specified | Qualitative observation | |

| Ethanol | Soluble | Not Specified | Qualitative observation | |

| Acetone | Soluble | Not Specified | Qualitative observation | |

| Dichloromethane | Soluble | Not Specified | Qualitative observation |

This data is compiled from various sources to provide a comparative reference.

Based on the data for these analogs, it is reasonable to infer that this compound will have very low aqueous solubility and will be soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane.[1]

Experimental Protocol for Thermodynamic Solubility Determination

The most reliable method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method .[2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach a saturated solution.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, acetonitrile, toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2][4][5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, the samples can be centrifuged.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A reverse-phase C18 column is often suitable for biphenyl compounds.[6][7][8][9] A calibration curve must be prepared using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 3',5'-Difluoro-4-propylbiphenyl via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides is widely employed in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including biaryl compounds that are prevalent in liquid crystals and biologically active molecules.[1] This document provides a detailed protocol for the synthesis of 3',5'-Difluoro-4-propylbiphenyl, a fluorinated biphenyl derivative, utilizing the Suzuki-Miyaura coupling reaction. Fluorinated biphenyls are of significant interest in medicinal chemistry and materials science due to their unique electronic and conformational properties.[4][5]

Reaction Principle

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 1-bromo-3,5-difluorobenzene and 4-propylphenylboronic acid. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst.[3][6][7]

Quantitative Data Summary

The following tables summarize the reactants, reagents, and expected outcomes for the synthesis of this compound.

Table 1: Reactants and Reagents

| Compound | Role | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |

| 1-Bromo-3,5-difluorobenzene | Aryl Halide | 192.99 | 1.0 | 193 mg |

| 4-Propylphenylboronic Acid | Organoboron Reagent | 163.02 | 1.2 | 196 mg |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 224.50 | 0.02 (2 mol%) | 4.5 mg |

| Tricyclohexylphosphine (PCy₃) | Ligand | 280.49 | 0.04 (4 mol%) | 11.2 mg |

| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 2.0 | 276 mg |

| Toluene | Solvent | - | - | 10 mL |

| Water | Co-solvent | - | - | 2 mL |

Table 2: Expected Reaction Outcome

| Parameter | Expected Value | Notes |

| Reaction Time | 4 - 8 hours | Monitored by TLC or GC-MS |

| Reaction Temperature | 90 - 110 °C | Varies based on specific catalyst system |

| Expected Yield | 85 - 95% | Based on similar Suzuki-Miyaura couplings |

| Product Purity | >98% | After purification by column chromatography |

| Appearance | White to off-white solid | - |

Experimental Protocols

Materials and Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

-

TLC plates

Detailed Experimental Procedure

-

Reaction Setup:

-

To a dry round-bottom flask, add 1-bromo-3,5-difluorobenzene (1.0 mmol, 193 mg), 4-propylphenylboronic acid (1.2 mmol, 196 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add the palladium(II) acetate (0.02 mmol, 4.5 mg) and tricyclohexylphosphine (0.04 mmol, 11.2 mg).

-

Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

-

Solvent Addition:

-

Under the inert atmosphere, add toluene (10 mL) and deionized water (2 mL) to the flask via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (1-bromo-3,5-difluorobenzene) is consumed. This typically takes 4-8 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Liquid Crystal Synthesis via Suzuki Coupling

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and polyaryl structures.[1][2][3] This palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate has become a preferred method for synthesizing the rigid core structures of many liquid crystals.[2][4][5] Its advantages include mild reaction conditions, tolerance to a wide range of functional groups, commercial availability of reagents, and generally high yields.[1][4] These application notes provide a detailed protocol for the synthesis of a representative liquid crystal, 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB), a well-known nematic liquid crystal, using the Suzuki coupling reaction.

General Reaction Scheme

The general transformation for the Suzuki coupling reaction to form a biphenyl core, a common motif in liquid crystals, is depicted below. An aryl halide is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

-

Ar-X: Aryl halide (X = I, Br, Cl) or triflate (OTf)

-

Ar'-B(OH)₂: Arylboronic acid

-

Pd Catalyst: A palladium(0) source, often used with phosphine ligands.

-

Base: Required for the transmetalation step (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Solvent: A suitable solvent system, which can include organic solvents like toluene, dioxane, or aqueous mixtures.[1][4][6]

Experimental Protocol: Synthesis of 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB)

This protocol details the synthesis of 5CB, a classic nematic liquid crystal, via the Suzuki coupling of 4-bromobenzonitrile and 4-pentylphenylboronic acid.

Materials and Reagents

-

4-bromobenzonitrile

-

4-pentylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Apparatus

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon gas inlet and outlet (bubbler)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[1]

-

-

Solvent and Catalyst Addition:

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

In a separate small vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 eq) and triphenylphosphine (0.04 eq) in a small amount of the solvent mixture.

-

Add the catalyst solution to the reaction flask via syringe.

-

The reaction mixture should be purged with the inert gas for an additional 10-15 minutes.[7]

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-bromobenzonitrile) is consumed (typically 12-24 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-